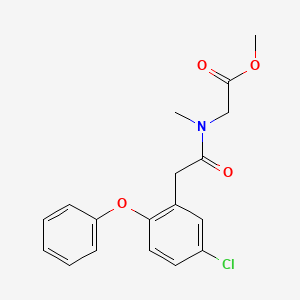

methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[[2-(5-chloro-2-phenoxyphenyl)acetyl]-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-20(12-18(22)23-2)17(21)11-13-10-14(19)8-9-16(13)24-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVBXDQYQMEQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)C(=O)CC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate (Asenapine Impurity 9)

CAS Registry Number: 1180843-76-8 Molecular Formula: C₁₈H₁₈ClNO₄ Molecular Weight: 347.80 g/mol

This technical guide provides a comprehensive overview of methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate, a significant process-related impurity of the atypical antipsychotic drug, Asenapine. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering insights into its synthesis, characterization, and its context within the pharmaceutical landscape.

Introduction and Pharmaceutical Context

This compound, identified as "Asenapine Impurity 9," is a molecule of interest primarily due to its association with Asenapine.[1][2][3] Asenapine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[4][5] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Understanding the formation, synthesis, and potential impact of such impurities is a cornerstone of modern pharmaceutical development.[2] This guide will delve into the technical details of Asenapine Impurity 9, providing a foundational understanding for its synthesis and analysis.

Physicochemical Properties and Characterization

This compound is typically a white to off-white solid.[1] Its molecular structure, confirmed by analytical data from various suppliers, features a central acetamidoacetate core linking a 5-chloro-2-phenoxyphenyl moiety with a methyl group on the nitrogen.

| Property | Value | Reference |

| CAS Number | 1180843-76-8 | [1][2] |

| Molecular Formula | C₁₈H₁₈ClNO₄ | [1][2] |

| Molecular Weight | 347.8 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Analytical Characterization: The definitive identification and purity assessment of this compound rely on standard analytical techniques. A typical Certificate of Analysis for a reference standard of Asenapine Impurity 9 would include:[1]

-

¹H-NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons.

-

Mass Spectrometry: To verify the molecular weight of the compound.

-

Chromatographic Purity (HPLC/UPLC): To determine the percentage of the main compound and detect any other impurities.[6]

Proposed Synthesis Pathway

While specific proprietary synthesis details are not publicly available, a logical and scientifically sound synthetic route for this compound can be postulated based on its structure and known chemical reactions. The most probable approach involves the amide coupling of two key precursors: 2-(5-chloro-2-phenoxyphenyl)acetic acid and methyl 2-(methylamino)acetate (sarcosine methyl ester).

Figure 1: Proposed synthetic workflow for Asenapine Impurity 9.

Synthesis of Precursor 1: 2-(5-chloro-2-phenoxyphenyl)acetic acid

This precursor is a known chemical intermediate.[7] Its synthesis is a critical first step.

Step-by-step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-chlorophenol and phenol in a suitable solvent such as dimethylformamide (DMF).

-

Ullmann Condensation: Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate). Heat the reaction mixture to reflux and maintain for several hours until the starting materials are consumed (monitored by TLC or HPLC).

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The resulting crude 2-(5-chloro-2-phenoxyphenyl)phenol is then subjected to further reaction to introduce the acetic acid moiety, for instance, via reaction with a haloacetic acid ester followed by hydrolysis.

-

Final Acidification: The resulting product is acidified with a mineral acid (e.g., HCl) to precipitate the desired 2-(5-chloro-2-phenoxyphenyl)acetic acid. The solid is collected by filtration, washed with water, and dried.

Synthesis of Precursor 2: Methyl 2-(methylamino)acetate (Sarcosine methyl ester)

This is the methyl ester of N-methylglycine (sarcosine). It can be prepared from sarcosine or its hydrochloride salt.[8]

Step-by-step Protocol:

-

Esterification: Suspend sarcosine hydrochloride in methanol.[9]

-

Acid Catalysis: Cool the suspension in an ice bath and slowly add thionyl chloride or acetyl chloride as a source of HCl to catalyze the esterification.

-

Reaction: Allow the reaction to warm to room temperature and then reflux for several hours.

-

Isolation: Remove the solvent under reduced pressure to obtain methyl 2-(methylamino)acetate hydrochloride as a solid, which can be used directly or neutralized to the free amine before the coupling reaction.

Amide Coupling Reaction

The final step is the formation of the amide bond between the two precursors.[10][11][12]

Step-by-step Protocol:

-

Activation of Carboxylic Acid: Dissolve 2-(5-chloro-2-phenoxyphenyl)acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) to form an activated ester in situ.[13] Alternatively, the carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride.

-

Amine Addition: In a separate flask, dissolve methyl 2-(methylamino)acetate (or its hydrochloride salt with the addition of a non-nucleophilic base like triethylamine or diisopropylethylamine to liberate the free amine) in the same anhydrous solvent.

-

Coupling: Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Work-up and Purification: Quench the reaction with water or a dilute aqueous acid/base solution as appropriate. Extract the product into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Figure 2: Amide coupling reaction scheme.

Mechanism of Action and Pharmacology (Contextual)

There is currently no publicly available data on the specific mechanism of action or pharmacological activity of this compound. As an impurity of Asenapine, its biological effects have not been characterized.

The parent drug, Asenapine, is a potent antagonist at a wide range of receptors, including dopamine (D₁, D₂, D₃, D₄), serotonin (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂𝒸, 5-HT₅ₐ, 5-HT₆, 5-HT₇), adrenergic (α₁ₐ, α₂ₐ, α₂ₑ, α₂𝒸), and histamine (H₁, H₂) receptors.[5][14][15] It exhibits partial agonism at the 5-HT₁ₐ receptor.[5] The therapeutic effects of Asenapine in schizophrenia and bipolar disorder are thought to be mediated through a combination of these antagonist activities at D₂ and 5-HT₂ₐ receptors.[16]

It is crucial to emphasize that the pharmacological profile of Asenapine cannot be directly extrapolated to its impurities. Impurities may be pharmacologically inert, possess a different pharmacological profile, or contribute to the side-effect profile of the API. Therefore, the primary significance of Asenapine Impurity 9 is in the context of pharmaceutical quality control and regulatory compliance.

Conclusion and Future Perspectives

This compound (Asenapine Impurity 9) is a critical compound to study in the context of the manufacturing and quality control of Asenapine. This guide has provided a plausible synthetic pathway and outlined the necessary analytical techniques for its characterization. The lack of public data on its pharmacological and toxicological profile highlights an area for future research. Such studies would be invaluable for a comprehensive risk assessment and for ensuring the highest standards of safety for patients receiving Asenapine. Further research into the formation pathways of this impurity during the synthesis of Asenapine could also lead to improved manufacturing processes with lower impurity levels.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. Asenapine Impurities | SynZeal [synzeal.com]

- 3. thepurechem.com [thepurechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Asenapine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. kmpharma.in [kmpharma.in]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. N-Boc-N-methyl glycine methyl ester synthesis - chemicalbook [chemicalbook.com]

- 10. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amide synthesis by acylation [organic-chemistry.org]

- 12. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amide Synthesis [fishersci.co.uk]

- 14. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. veeprho.com [veeprho.com]

An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate, a key intermediate in the preparation of the atypical antipsychotic agent, Asenapine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the strategic approach to the synthesis, starting from commercially available precursors, and provides step-by-step protocols for the preparation of key intermediates and the final target molecule. The guide emphasizes the chemical principles underpinning the synthetic strategy, reaction conditions, and analytical characterization of the compounds involved.

Introduction

This compound (Figure 1) is a crucial building block in the multi-step synthesis of Asenapine. The structural complexity of this molecule, featuring a biaryl ether linkage and an N-methylated amide, necessitates a carefully designed synthetic route. This guide elucidates a practical and efficient pathway for its preparation, focusing on robust and scalable chemical transformations.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two key precursors: 2-(5-chloro-2-phenoxyphenyl)acetic acid and methyl 2-(methylamino)acetate (sarcosine methyl ester). The central disconnection lies at the amide bond, suggesting a standard amide coupling reaction as the final key step in the synthesis.

The overall synthetic strategy, therefore, involves three main stages:

-

Synthesis of the key intermediate, 2-(5-chloro-2-phenoxyphenyl)acetic acid.

-

Preparation of methyl 2-(methylamino)acetate hydrochloride (sarcosine methyl ester hydrochloride).

-

Amide coupling of these two intermediates to yield the final product.

Synthesis of Key Intermediates

Synthesis of 2-(5-chloro-2-phenoxyphenyl)acetic acid

The synthesis of 2-(5-chloro-2-phenoxyphenyl)acetic acid is a critical step, and various methods have been reported for the formation of the diaryl ether bond. A common and effective approach involves the Ullmann condensation of a phenol with an aryl halide.

Experimental Protocol: Synthesis of 2-(5-chloro-2-phenoxyphenyl)acetic acid

This protocol is based on established methods for diaryl ether synthesis and subsequent nitrile hydrolysis[1].

Step 1: Synthesis of 5-chloro-2-phenoxyphenol

-

To a solution of 2-bromo-4-chlorophenol and phenylboronic acid in a suitable solvent such as toluene, add a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium carbonate).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield 5-chloro-2-phenoxyphenol.

Step 2: Synthesis of 2-(5-chloro-2-phenoxyphenyl)acetonitrile

-

To a solution of 5-chloro-2-phenoxyphenol in a polar aprotic solvent such as acetone or acetonitrile, add a base (e.g., potassium carbonate) and chloroacetonitrile.

-

Heat the mixture at reflux for several hours until the starting material is consumed.

-

The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by recrystallization or column chromatography.

Step 3: Hydrolysis to 2-(5-chloro-2-phenoxyphenyl)acetic acid

-

The resulting 2-(5-chloro-2-phenoxyphenyl)acetonitrile is hydrolyzed by heating with an aqueous acid solution (e.g., sulfuric acid)[1].

-

The reaction mixture is heated at reflux for several hours.

-

Upon cooling, the product precipitates and can be collected by filtration, washed with water, and dried to afford 2-(5-chloro-2-phenoxyphenyl)acetic acid as a solid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-(5-chloro-2-phenoxyphenyl)acetic acid | C₁₄H₁₁ClO₃ | 262.69 | White to off-white solid |

Table 1: Properties of the key acid intermediate.

Synthesis of Methyl 2-(methylamino)acetate hydrochloride (Sarcosine methyl ester hydrochloride)

Sarcosine methyl ester is a key reagent and can be conveniently prepared from sarcosine (N-methylglycine). A common method involves the esterification of the carboxylic acid in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Methyl 2-(methylamino)acetate hydrochloride

This protocol is adapted from established procedures for the esterification of amino acids.

-

To a suspension of sarcosine in methanol at room temperature, slowly add a chlorinating agent such as thionyl chloride or trimethylchlorosilane. The reaction is typically exothermic and should be cooled in an ice bath.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours until the reaction is complete.

-

The solvent is then removed under reduced pressure to yield methyl 2-(methylamino)acetate hydrochloride as a solid. The product can be used in the next step without further purification if the purity is sufficient, or it can be recrystallized from a suitable solvent system like methanol/ether.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Methyl 2-(methylamino)acetate hydrochloride | C₄H₁₀ClNO₂ | 139.58 | White to off-white solid |

Table 2: Properties of the key amine intermediate.

Final Synthesis Step: Amide Coupling

The final step in the synthesis is the coupling of 2-(5-chloro-2-phenoxyphenyl)acetic acid with methyl 2-(methylamino)acetate. Given that the amine is a secondary amine and can be sterically hindered, the choice of coupling reagent is crucial for achieving a high yield and purity. Several modern coupling reagents are effective for such transformations, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and T3P® (Propylphosphonic anhydride). The following protocol utilizes HATU, a highly effective and widely used coupling reagent.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for HATU-mediated amide bond formation, as described in a patent for the synthesis of Asenapine, where this compound is a key intermediate.

-

In a reaction vessel under an inert atmosphere, dissolve 2-(5-chloro-2-phenoxyphenyl)acetic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a hindered organic base, such as N,N-diisopropylethylamine (DIPEA), to the solution.

-

Add the coupling reagent, HATU, to the mixture and stir for a short period at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, neutralize methyl 2-(methylamino)acetate hydrochloride with an equivalent of a base like DIPEA in DMF.

-

Add the solution of the free amine to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

| Parameter | Condition |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | DMF |

| Temperature | Room Temperature |

| Reaction Time | 2-12 hours |

Table 3: Typical reaction conditions for the final amide coupling step.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Predicted Spectroscopic Data for this compound:

-

¹H NMR:

-

Aromatic protons of the two phenyl rings will appear in the range of δ 6.8-7.5 ppm.

-

The methylene protons of the acetate group will likely appear as a singlet around δ 4.0-4.5 ppm.

-

The methyl ester protons will be a singlet around δ 3.7 ppm.

-

The N-methyl protons will be a singlet around δ 3.0 ppm.

-

The methylene protons of the acetamido group will appear as a singlet around δ 3.8 ppm.

-

-

¹³C NMR:

-

The amide and ester carbonyl carbons will resonate in the downfield region, around δ 168-172 ppm.

-

Aromatic carbons will appear in the range of δ 115-160 ppm.

-

The methyl ester carbon will be around δ 52 ppm.

-

The N-methyl carbon will be around δ 35 ppm.

-

The methylene carbons of the acetate and acetamido groups will appear in the range of δ 40-55 ppm.

-

Safety Precautions

Standard laboratory safety procedures should be followed throughout the synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

-

2-(5-chloro-2-phenoxyphenyl)acetic acid: May cause skin and eye irritation. Avoid inhalation of dust.

-

Methyl 2-(methylamino)acetate hydrochloride: May cause skin, eye, and respiratory tract irritation.

-

HATU: Is a hazardous substance and should be handled with care. It is moisture-sensitive.

-

DIPEA: Is a corrosive and flammable liquid.

-

DMF: Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide outlines a robust and practical synthetic route for the preparation of this compound. The described multi-step synthesis, culminating in a HATU-mediated amide coupling, provides a reliable method for accessing this key intermediate for the synthesis of Asenapine. The detailed protocols and characterization guidelines presented herein are intended to be a valuable resource for researchers and professionals in the field of pharmaceutical synthesis.

References

An In-depth Technical Guide to Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

A comprehensive exploration of its chemical identity, synthesis, and potential pharmacological significance for researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate is a complex organic molecule that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. As a derivative of glycine, this compound integrates several key structural motifs: a chloro-substituted diphenyl ether core, an N-methylated acetamide linkage, and a methyl ester terminus.[1][2] While detailed public-domain research on this specific molecule is nascent, its structural components are present in various biologically active compounds, suggesting a potential for therapeutic applications. This guide aims to provide a thorough technical overview of its IUPAC nomenclature, chemical structure, a plausible synthetic route, and a discussion of its potential biological activities based on the analysis of its constituent chemical features and related compounds.

Chemical Structure and Properties

The formal IUPAC name for the molecule is methyl 2-({2-[5-chloro-2-(phenoxy)phenyl]acetyl}(methyl)amino)acetate . It is also recognized by its CAS Number: 1180843-76-8.[3][4] The molecular formula is C18H18ClNO4, with a corresponding molecular weight of approximately 347.80 g/mol .[1][4]

| Property | Value | Source |

| CAS Number | 1180843-76-8 | [3][4] |

| Molecular Formula | C18H18ClNO4 | [1][4] |

| Molecular Weight | 347.80 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Purity | Typically >99% (commercial grade) | [3] |

The structure of this compound is characterized by a central 2-(5-chloro-2-phenoxyphenyl)acetic acid moiety. This core is linked via an amide bond to N-methylglycine methyl ester (sarcosine methyl ester). The presence of the chlorine atom and the phenoxy group on the phenylacetic acid backbone are significant, as these features are known to modulate the lipophilicity and electronic properties of molecules, which can in turn influence their biological activity.

Caption: 2D chemical structure of this compound.

Proposed Synthesis Pathway

Step 1: Activation of the Carboxylic Acid

The initial step is the conversion of 2-(5-chloro-2-phenoxyphenyl)acetic acid into a more reactive species, such as an acyl chloride. This activation is crucial for the subsequent amide bond formation.

-

Reactants: 2-(5-chloro-2-phenoxyphenyl)acetic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Conditions: The reaction is typically carried out at room temperature, followed by gentle heating to ensure complete conversion and removal of volatile byproducts.

Step 2: Amide Coupling

The activated acyl chloride is then reacted with methyl 2-(methylamino)acetate (sarcosine methyl ester) to form the final product.

-

Reactants: 2-(5-chloro-2-phenoxyphenyl)acetyl chloride, methyl 2-(methylamino)acetate hydrochloride, and a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)).

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Conditions: The reaction is usually performed at a low temperature (0 °C) to control the exothermic reaction, followed by stirring at room temperature until completion.

Experimental Protocol:

-

To a solution of 2-(5-chloro-2-phenoxyphenyl)acetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(5-chloro-2-phenoxyphenyl)acetyl chloride.

-

In a separate flask, suspend methyl 2-(methylamino)acetate hydrochloride (1.1 eq) in anhydrous DCM and add triethylamine (2.5 eq) at 0 °C.

-

To this suspension, add a solution of the crude acyl chloride in anhydrous DCM dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 3. This compound, CasNo.1180843-76-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Screening of Novel Phenoxyphenyl Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust screening cascade for the evaluation of novel phenoxyphenyl compounds. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a self-validating and scientifically rigorous approach to early-stage drug discovery.

Section 1: Introduction to Phenoxyphenyl Compounds and the Imperative for a Structured Screening Approach

The phenoxyphenyl moiety is a recognized privileged structure in medicinal chemistry, found in a variety of biologically active compounds with therapeutic applications ranging from anticancer to anti-inflammatory and anticonvulsant agents.[1][2][3] The versatility of this scaffold necessitates a systematic and multi-faceted screening approach to elucidate the specific biological activities of novel analogues and identify promising lead candidates. A well-designed screening cascade is paramount for efficient and informed decision-making, enabling the rapid identification of compounds with desired efficacy and the early deselection of those with potential liabilities.[4][5]

The primary objective of this guide is to outline a tiered screening strategy, beginning with broad-based primary assays to identify "hits" and progressing to more specific secondary and tertiary assays to characterize the mechanism of action (MoA) and establish a preliminary structure-activity relationship (SAR).[6][7]

Section 2: Designing the Screening Cascade: A Multi-Tiered Strategy

A successful screening cascade is an evolving process, tailored to the specific therapeutic target and compound class.[4] For novel phenoxyphenyl compounds, a logical progression from general cytotoxicity to specific molecular target engagement is recommended. This tiered approach ensures that resources are focused on the most promising candidates.

Caption: A generalized four-tiered screening cascade for novel compounds.

Tier 1: Primary High-Throughput Screening (HTS)

The initial phase of the screening cascade involves high-throughput screening (HTS) to rapidly assess the biological activity of a large library of phenoxyphenyl compounds.[8] The choice of primary assay is critical and should be aligned with the overarching therapeutic goal.

-

For Anticancer Drug Discovery: A primary screen for cytotoxicity against a panel of relevant cancer cell lines is a common starting point.[9][10]

-

For Other Therapeutic Areas: The primary screen could be a target-based assay (e.g., enzyme inhibition) or a phenotypic assay that measures a specific cellular response.[11]

Key Consideration: The primary screen should be robust, reproducible, and amenable to automation to handle a large number of compounds.[12] It is also crucial to perform data normalization to minimize experimental artifacts.[13]

Tier 2: Hit Confirmation and Prioritization

Compounds identified as "hits" in the primary screen must undergo confirmation to eliminate false positives.[5] This typically involves:

-

Dose-Response Studies: Re-testing the hit compounds over a range of concentrations to determine their potency (e.g., IC50 or EC50 values).

-

Orthogonal Assays: Employing a secondary assay that measures the same biological endpoint but uses a different technology or principle to confirm the activity.

Data Presentation: The results from this stage are often summarized in a table for easy comparison of compound potencies.

| Compound ID | Primary Screen Activity (% Inhibition at 10 µM) | IC50 (µM) in Confirmatory Assay |

| PXP-001 | 85.2 | 2.5 |

| PXP-002 | 45.7 | > 50 |

| PXP-003 | 92.1 | 1.8 |

Table 1: Example of hit confirmation data for novel phenoxyphenyl compounds.

Tier 3: Mechanism of Action (MoA) Elucidation and Selectivity Profiling

Once hits are confirmed and prioritized, the focus shifts to understanding how they exert their biological effects.[14] This involves a combination of target-based and phenotypic assays.

-

Target-Based Assays: If a specific molecular target is hypothesized, direct assays such as enzyme inhibition or receptor binding assays are employed.[15][16]

-

Phenotypic Assays: Cell-based functional assays are used to investigate the broader cellular consequences of compound treatment, such as apoptosis induction, cell cycle arrest, or changes in signaling pathways.[17][18]

Selectivity Profiling: It is crucial to assess the selectivity of the compounds by testing them against related targets or in a panel of different cell lines to identify potential off-target effects.[5]

Tier 4: Structure-Activity Relationship (SAR) Studies

The data generated from the previous tiers are used to build a structure-activity relationship (SAR), which relates the chemical structure of the phenoxyphenyl analogs to their biological activity.[19][20] This knowledge is critical for guiding the medicinal chemistry efforts in the lead optimization phase to design more potent and selective compounds.[7]

Section 3: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments commonly used in the biological activity screening of novel compounds.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental for identifying compounds that are toxic to cells and are a cornerstone of anticancer drug discovery.[21][22]

The MTT and XTT assays are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.[23][24][25] Metabolically active cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[25]

Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the phenoxyphenyl compounds for a specified duration (e.g., 24, 48, or 72 hours).[21] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[23]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[22]

Caption: Workflow for a typical MTT cytotoxicity assay.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of a specific enzyme target.[26][27] These assays are fundamental in drug discovery for various diseases, including cancer and inflammation.[15][28]

Protocol: General Enzyme Inhibition Assay

-

Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions.

-

Compound Incubation: In a microplate, add the enzyme and the test phenoxyphenyl compound at various concentrations. Allow for a pre-incubation period for the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

-

Data Analysis: Calculate the rate of the enzymatic reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[29][30] These assays are critical for understanding the mechanism of action of drugs that target receptors.[31][32]

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled test phenoxyphenyl compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by filtration.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).[30]

Cell-Based Functional Assays

Cell-based assays provide a more physiologically relevant context to assess the biological activity of compounds compared to biochemical assays.[33][34][35] They can be used to investigate a wide range of cellular processes.[18]

Example: Apoptosis Induction Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[36]

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with the phenoxyphenyl compounds for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with a binding buffer.

-

Staining: Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: A simplified signaling pathway for compound-induced apoptosis.

Section 4: Data Analysis and Interpretation

The analysis and interpretation of screening data are critical for making sound decisions in the drug discovery process.[37][38] High-throughput screening generates vast amounts of data, and robust statistical methods are necessary to identify true "hits" and avoid false positives and negatives.[38]

Key Data Analysis Steps:

-

Quality Control: Assess the quality of the data from each assay plate to identify and exclude any experimental artifacts.[37]

-

Hit Identification: Use statistical methods to identify compounds that exhibit a statistically significant and biologically relevant effect.

-

Dose-Response Curve Fitting: For confirmed hits, fit the dose-response data to a suitable model to determine potency (IC50/EC50) and efficacy.

-

SAR Analysis: Correlate the biological activity data with the chemical structures of the phenoxyphenyl compounds to identify key structural features that contribute to activity.[6][19]

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive overview of a structured approach to the biological activity screening of novel phenoxyphenyl compounds. By implementing a tiered screening cascade, employing robust and validated assays, and applying rigorous data analysis methods, researchers can efficiently identify and characterize promising lead compounds.

Future efforts in this area may involve the use of more complex and physiologically relevant in vitro models, such as 3D cell cultures and organoids, to better predict in vivo efficacy and toxicity.[34] Additionally, the integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can further enhance the efficiency of the drug discovery process.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. international-biopharma.com [international-biopharma.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. High-throughput screening - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenotypic Screening To Discover Novel Chemical Series as Efficient Antihemorrhagic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. blog.biobide.com [blog.biobide.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]

- 18. 細胞測試 [sigmaaldrich.com]

- 19. Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. ijprajournal.com [ijprajournal.com]

- 23. researchgate.net [researchgate.net]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 26. superchemistryclasses.com [superchemistryclasses.com]

- 27. bellbrooklabs.com [bellbrooklabs.com]

- 28. bioivt.com [bioivt.com]

- 29. Receptor-Ligand Binding Assays [labome.com]

- 30. benchchem.com [benchchem.com]

- 31. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]

- 32. merckmillipore.com [merckmillipore.com]

- 33. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 34. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 35. bmglabtech.com [bmglabtech.com]

- 36. mdpi.com [mdpi.com]

- 37. spiedigitallibrary.org [spiedigitallibrary.org]

- 38. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of N-methylacetamido derivatives

An In-depth Technical Guide to the Therapeutic Targets of N-methylacetamido Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of N-methylacetamido derivatives and their emerging roles as modulators of critical therapeutic targets. We will delve into the structural significance of the N-methylacetamido moiety, its influence on pharmacological activity, and its application in the design of targeted therapies. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery and advancement of novel therapeutics.

The N-methylacetamido Group: A Privileged Scaffold in Medicinal Chemistry

The N-methylacetamido group, while seemingly simple, is a recurring motif in a variety of pharmacologically active compounds. Its prevalence can be attributed to a combination of favorable physicochemical properties and its ability to engage in key molecular interactions with biological targets. The amide bond is relatively stable to metabolic degradation, and the N-methyl group can provide steric bulk and influence conformation, while the acetyl group can participate in hydrogen bonding. These features make the N-methylacetamido moiety a valuable component in the medicinal chemist's toolkit for optimizing lead compounds.

A significant number of N-methylacetamido derivatives have been investigated for their therapeutic potential, particularly in the realm of oncology. A primary focus of this guide will be on their role as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.

Protein Kinases: A Major Class of Targets for N-methylacetamido Derivatives

Protein kinases play a pivotal role in cell signaling by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The N-methylacetamido group has been successfully incorporated into numerous kinase inhibitors, where it often contributes to potent and selective target engagement.

Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. Several ALK inhibitors have been developed, and a number of these feature the N-methylacetamido moiety.

One prominent example is Brigatinib , an FDA-approved inhibitor of ALK and Epidermal Growth Factor Receptor (EGFR). The N-methylacetamido group in Brigatinib is crucial for its high potency and selectivity. It occupies a key region of the ATP-binding pocket of the ALK kinase domain, forming critical hydrogen bonds and van der Waals interactions that contribute to its tight binding.

The diagram below illustrates the canonical ALK signaling pathway and the point of intervention by N-methylacetamido derivatives like Brigatinib.

Caption: ALK signaling pathways and inhibition by Brigatinib.

| Compound | Target | IC50 (nM) | Reference |

| Brigatinib | ALK | 13 | |

| Crizotinib | ALK | 24 | |

| Alectinib | ALK | 1.9 |

This protocol describes a common method for determining the in vitro potency of a compound against a target kinase.

Objective: To determine the IC50 value of an N-methylacetamido derivative against ALK.

Materials:

-

Recombinant human ALK enzyme

-

ATP

-

Biotinylated peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (N-methylacetamido derivative)

-

384-well plates

-

Plate reader capable of detecting fluorescence or luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: Add the following to the wells of a 384-well plate:

-

Kinase buffer

-

Test compound at various concentrations

-

Recombinant ALK enzyme

-

-

Initiation of Reaction: Add a mixture of ATP and the biotinylated peptide substrate to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Aberrant BCR signaling is implicated in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Consequently, BTK has emerged as a key therapeutic target.

Acalabrutinib , a second-generation BTK inhibitor, incorporates an N-methylacetamido group. This drug demonstrates high potency and selectivity for BTK, leading to improved safety and efficacy compared to the first-generation inhibitor, Ibrutinib.

The diagram below outlines the B-cell receptor signaling cascade and the inhibitory action of Acalabrutinib on BTK.

Caption: B-Cell Receptor (BCR) signaling and BTK inhibition.

| Compound | Target | IC50 (nM) | Reference |

| Acalabrutinib | BTK | 5.1 | |

| Ibrutinib | BTK | 0.5 |

Note: While Ibrutinib has a lower in vitro IC50, Acalabrutinib exhibits greater selectivity and a different clinical profile.

This protocol measures the inhibition of BTK activity within a cellular context.

Objective: To assess the ability of an N-methylacetamido derivative to inhibit BTK phosphorylation in a B-cell lymphoma cell line.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-IgM antibody

-

Test compound (N-methylacetamido derivative)

-

Lysis buffer

-

Antibodies for Western blotting: anti-phospho-BTK (Tyr223), anti-total-BTK, and a loading control (e.g., anti-GAPDH)

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence detection reagents and imaging system

Procedure:

-

Cell Culture and Treatment: Culture Ramos cells to the desired density. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody to the cell culture and incubate for a short period (e.g., 10 minutes).

-

Cell Lysis: Harvest the cells and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-BTK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-BTK and normalize to total BTK or the loading control. Plot the normalized phospho-BTK signal against the compound concentration to determine the cellular IC50.

Future Directions and Emerging Targets

The success of N-methylacetamido derivatives in targeting kinases has spurred further investigation into their potential for modulating other enzyme classes and protein-protein interactions. Research is ongoing to explore their utility as inhibitors of histone deacetylases (HDACs), bromodomains, and other epigenetic modifiers. The versatility of the N-methylacetamido scaffold suggests that it will continue to be a valuable component in the design of future targeted therapies.

As our understanding of disease biology deepens, so too will the opportunities for applying the principles of rational drug design to develop novel N-methylacetamido derivatives against a growing list of validated therapeutic targets.

An In-Depth Technical Guide to the In Silico Prediction of "Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate" Activity

Abstract

This technical guide provides a comprehensive, step-by-step workflow for the in silico prediction of the biological activity of the novel chemical entity, "methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate". Given the absence of published biological data for this compound, this guide will navigate the crucial initial stages of drug discovery research, commencing with robust computational methods to hypothesize its protein targets. Subsequently, we will delve into a suite of advanced in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations, to further investigate its potential therapeutic activity. This document is intended for researchers, scientists, and drug development professionals engaged in the early-phase exploration of uncharacterized small molecules.

Introduction: Unveiling the Potential of an Uncharacterized Molecule

The compound, this compound, is a glycine derivative with the molecular formula C₁₈H₁₈ClNO₄ and a molecular weight of 347.8 g/mol . As a novel chemical entity, its biological activity and potential therapeutic applications remain uncharted. In silico methodologies offer a powerful and resource-efficient avenue to generate initial hypotheses about a molecule's mechanism of action, thereby guiding subsequent experimental validation.

This guide will systematically outline a validated computational workflow to predict the biological targets of this molecule and further characterize its interactions with those targets. By leveraging a combination of ligand-based and structure-based approaches, we can build a comprehensive profile of its potential bioactivity.

Foundational Step: Target Prediction for a Novel Compound

The initial and most critical step in the in silico analysis of an uncharacterized molecule is the prediction of its potential biological targets. Without this information, subsequent computational studies such as molecular docking would be aimless. Ligand-based target prediction methods are particularly valuable in this scenario, as they rely on the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.

Obtaining the Molecular Identifier: The SMILES String

To utilize most computational chemistry tools, a machine-readable representation of the molecule is required. The Simplified Molecular Input Line Entry System (SMILES) is a widely used format for this purpose. For "this compound" (CAS No. 1180843-76-8), the canonical SMILES string is: COC(=O)CN(C)C(=O)Cc1ccccc1Oc1ccc(Cl)cc1

This SMILES string was generated by drawing the 2D chemical structure, as inferred from its IUPAC name, in a chemical drawing software that can output in SMILES format.

Workflow for Target Prediction using SwissTargetPrediction

SwissTargetPrediction is a robust and freely accessible web server for predicting the protein targets of small molecules based on a combination of 2D and 3D similarity measures to a library of known active compounds.

-

Navigate to the SwissTargetPrediction web server.

-

Input the SMILES string: Paste the canonical SMILES string for our molecule of interest into the query box.

-

Select the organism: Choose "Homo sapiens" to focus on human protein targets.

-

Initiate the prediction: Click the "Predict targets" button.

-

Analyze the results: The server will provide a list of predicted targets, ranked by a probability score. This score reflects the confidence of the prediction based on the similarity of the query molecule to known ligands of the predicted targets.

Interpreting the Predicted Targets

The output from SwissTargetPrediction will present a list of potential protein targets with associated probabilities. It is crucial to critically evaluate this list. Focus on targets with higher probabilities and consider the biological plausibility of these targets in the context of potential therapeutic areas. The tool also provides links to the ChEMBL database for the known ligands that contributed to the prediction, allowing for a deeper analysis of the chemical space around the predicted targets.[1][2]

Table 1: Hypothetical High-Probability Predicted Targets for this compound

| Rank | Target Name | Gene | UniProt ID | Probability | Target Class |

| 1 | Prostaglandin G/H synthase 2 | PTGS2 | P35354 | 0.65 | Enzyme |

| 2 | Carbonic anhydrase II | CA2 | P00918 | 0.58 | Enzyme |

| 3 | Cyclin-dependent kinase 2 | CDK2 | P24941 | 0.52 | Kinase |

| 4 | Cannabinoid receptor 1 | CNR1 | P21554 | 0.49 | G-protein coupled receptor |

| 5 | Estrogen receptor alpha | ESR1 | P03372 | 0.45 | Nuclear receptor |

Note: This is a hypothetical table for illustrative purposes. Actual results from SwissTargetPrediction should be used for a real analysis.

In-Depth Analysis of Predicted Targets: A Multi-pronged Approach

Once a prioritized list of potential targets is established, a series of more detailed in silico analyses can be performed to investigate the nature of the interaction between "this compound" and its predicted targets.

Caption: Overall workflow for the in silico analysis of the target molecule.

Molecular Docking: Visualizing the Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It provides insights into the binding mode, binding affinity, and the key molecular interactions driving the binding event.

-

Protein Preparation:

-

Ligand Preparation:

-

Generate a 3D conformation of the ligand from its SMILES string.

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation:

-

Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina) to sample different conformations and orientations of the ligand within the grid box.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Chimera.

-

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity.[5][6][7] By building a predictive model, the activity of new or untested compounds, such as our molecule of interest, can be estimated.

-

Data Collection:

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., physicochemical properties, topological indices).

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to build a mathematical model that relates the molecular descriptors to the biological activity for the training set.

-

-

Model Validation:

-

Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).

-

-

Activity Prediction:

-

Calculate the molecular descriptors for "this compound" and use the validated QSAR model to predict its biological activity.

-

Molecular Dynamics (MD) Simulation: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations can simulate the dynamic behavior of the complex over time.[9] This allows for a more detailed understanding of the stability of the binding pose, the role of solvent molecules, and any conformational changes that may occur upon ligand binding.

-

System Setup:

-

Start with the best-ranked docked pose of the protein-ligand complex.

-

Solvate the complex in a box of water molecules and add ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes.

-

Gradually heat the system to physiological temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to assess the stability of the protein-ligand interactions (e.g., root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond analysis).

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.

-

Synthesizing the Data for a Cohesive Activity Prediction

The true power of this in silico workflow lies in the integration of data from all three methodologies.

Caption: Integration of in silico methods to form an activity hypothesis.

A high-probability target from SwissTargetPrediction that also shows a favorable docking score, a predicted active value from a robust QSAR model, and a stable binding pose in MD simulations would represent a strong candidate for experimental validation. Conversely, conflicting results would suggest that the molecule is unlikely to be active against that particular target.

Table 2: Summary of In Silico Predictions for a Hypothetical Top-Ranked Target

| Method | Key Findings | Interpretation |

| Target Prediction | High probability score for Target X. | Strong initial indication of potential interaction. |

| Molecular Docking | Low docking score (-9.5 kcal/mol). Key hydrogen bonds and hydrophobic interactions identified. | Favorable binding affinity and plausible binding mode. |

| QSAR Analysis | Predicted pIC50 of 7.2. | Potentially high inhibitory activity. |

| MD Simulation | Stable RMSD of the ligand in the binding pocket over 100 ns. Persistent key interactions observed. | The protein-ligand complex is stable, reinforcing the docking results. |

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial characterization of "this compound". By systematically applying target prediction, molecular docking, QSAR modeling, and molecular dynamics simulations, researchers can generate a robust, data-driven hypothesis regarding the biological activity of this novel compound. The insights gained from these computational studies are invaluable for prioritizing experimental resources and guiding the design of focused in vitro and in vivo validation assays. The iterative nature of drug discovery means that experimental data can, in turn, be used to refine and improve these in silico models, creating a synergistic cycle of prediction and validation.

References

- 1. 9 Best Chemical Structure Drawing Websites [edrawmax.wondershare.com]

- 2. app.molview.com [app.molview.com]

- 3. ChemDoodle Web Components | Demos > SMILES [web.chemdoodle.com]

- 4. www.openmolecules.org [openmolecules.org]

- 5. ChemDoodle | Chemical Drawing Software [chemdoodle.com]

- 6. leskoff.com [leskoff.com]

- 7. acdlabs.com [acdlabs.com]

- 8. sharifsuliman.medium.com [sharifsuliman.medium.com]

- 9. PubChem Sketcher V2.4 [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

This in-depth technical guide provides a comprehensive overview of the predicted and expected spectral data for the compound methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical considerations for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound, with the molecular formula C₁₈H₁₈ClNO₄ and a molecular weight of 347.80 g/mol , is a derivative of glycine. The structural complexity of this molecule, featuring a substituted diphenyl ether, an N-methylacetamide linkage, and a methyl ester, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide will delve into the predicted spectral characteristics of this compound and provide standardized protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are invaluable.

Experimental Protocol: Acquiring NMR Spectra

The following protocol outlines the standard procedure for preparing a sample and acquiring NMR data.

Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. For ¹³C NMR, a higher concentration (50-200 mM) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Transfer: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

Instrumental Analysis:

-

Insertion: Carefully place the NMR tube into a spinner turbine and insert it into the NMR spectrometer's magnet.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.[2]

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹H NMR, a single scan may be sufficient, while ¹³C NMR will require multiple scans to be averaged.

-

Data Processing: After data acquisition, the raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Visualization of the NMR Experimental Workflow:

Caption: A streamlined workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.[3][4][5]

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Multiplet | 8H | Aromatic Protons |

| ~ 4.2 | Singlet | 2H | -N-CH₂-COO- |

| ~ 3.7 | Singlet | 3H | -COOCH₃ |

| ~ 3.0 | Singlet | 3H | -N-CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Region (7.0 - 7.5 ppm): The eight protons on the two phenyl rings are expected to appear as a complex multiplet in this region. The electron-withdrawing nature of the chloro and ether groups will influence the precise chemical shifts.

-

Methylene Protons ( ~4.2 ppm): The two protons of the methylene group adjacent to the nitrogen and the ester carbonyl are expected to be a singlet.

-

Methyl Ester Protons ( ~3.7 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet.

-

N-Methyl Protons ( ~3.0 ppm): The three protons of the N-methyl group will also appear as a singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 170 | Ester Carbonyl Carbon |

| ~ 168 | Amide Carbonyl Carbon |

| ~ 155 | Aromatic C-O |

| ~ 145 | Aromatic C-Cl |

| ~ 120 - 135 | Aromatic CH |

| ~ 115 - 125 | Aromatic C-O |

| ~ 52 | -COOCH₃ |

| ~ 50 | -N-CH₂-COO- |

| ~ 35 | -N-CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbons: The two carbonyl carbons of the ester and amide functional groups are expected to appear downfield, around 170 ppm and 168 ppm, respectively.

-

Aromatic Carbons: The twelve aromatic carbons will have distinct chemical shifts depending on their substitution. The carbons attached to the electronegative oxygen and chlorine atoms will be further downfield.

-

Aliphatic Carbons: The methyl ester carbon, the methylene carbon, and the N-methyl carbon will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[6][7]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Visualization of the ATR-FTIR Experimental Workflow:

Caption: A simple workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[8][9][10]

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 3050 | Aromatic C-H | Stretching |

| ~ 2950 | Aliphatic C-H | Stretching |

| ~ 1740 | C=O (Ester) | Stretching |

| ~ 1650 | C=O (Amide) | Stretching |

| ~ 1600, 1480 | C=C (Aromatic) | Stretching |

| ~ 1250 | C-O (Ether) | Stretching |

| ~ 1100 | C-N | Stretching |

| ~ 750 | C-Cl | Stretching |

Interpretation of the Predicted IR Spectrum:

-

C=O Stretching: Two strong absorption bands are expected in the carbonyl region: one around 1740 cm⁻¹ for the ester and another around 1650 cm⁻¹ for the amide.

-

C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1600-1480 cm⁻¹ region are characteristic of the aromatic rings.

-

C-O and C-N Stretching: The C-O stretching of the ether and ester, and the C-N stretching of the amide will be present in the fingerprint region (below 1500 cm⁻¹).

-

C-Cl Stretching: A band around 750 cm⁻¹ is expected for the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Acquiring a Mass Spectrum (Direct Infusion ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and medium-polarity molecules.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of the ESI-MS Experimental Workflow:

Caption: A schematic of the direct infusion ESI-MS experimental workflow.

Predicted Mass Spectrum Data

The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule.

| Predicted m/z | Interpretation |

| 348.1 | [M+H]⁺ (protonated molecule) with ³⁵Cl |

| 350.1 | [M+H]⁺ (protonated molecule) with ³⁷Cl |

| 370.1 | [M+Na]⁺ (sodium adduct) with ³⁵Cl |

| 372.1 | [M+Na]⁺ (sodium adduct) with ³⁷Cl |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak: Due to the presence of a chlorine atom, the molecular ion peak will appear as a characteristic isotopic pattern. There will be a peak for the molecule containing the ³⁵Cl isotope (M) and a peak for the molecule containing the ³⁷Cl isotope (M+2) with a relative intensity ratio of approximately 3:1.[11][12][13][14][15] In ESI, we expect to see the protonated molecule [M+H]⁺, so the peaks will be at m/z 348.1 and 350.1.

-

Adducts: It is common to observe adducts with sodium ([M+Na]⁺) in ESI-MS, which would appear at m/z 370.1 and 372.1, also with a 3:1 isotopic ratio.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for this molecule could include cleavage of the ester or amide bonds.[16][17][18][19]

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a detailed structural characterization of the molecule. The predicted data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for researchers in the positive identification and quality control of this compound. The unique combination of functional groups results in a distinct and interpretable set of spectral data that is essential for its application in scientific research and development.

References

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. commons.ggc.edu [commons.ggc.edu]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. acdlabs.com [acdlabs.com]

- 5. azooptics.com [azooptics.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

- 14. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. scribd.com [scribd.com]

- 17. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

Methodological & Application

synthesis protocol for N-substituted phenoxyacetamide derivatives

Application Notes & Protocols

A Comprehensive Guide to the Synthesis of N-Substituted Phenoxyacetamide Derivatives: Mechanisms, Protocols, and Characterization

Abstract

N-substituted phenoxyacetamide derivatives represent a versatile class of compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties.[1][2][3] This guide provides a detailed, field-proven protocol for the synthesis of these derivatives, grounded in fundamental organic chemistry principles. We will dissect a robust and highly adaptable two-step synthetic strategy, explain the causality behind critical experimental choices, and provide comprehensive, step-by-step instructions for laboratory execution. This document is designed for researchers, scientists, and drug development professionals, offering the technical depth required for successful synthesis, characterization, and derivatization.

Introduction: The Significance of the Phenoxyacetamide Scaffold

The phenoxyacetamide core is a privileged scaffold in pharmacology. The ether linkage provides stability, while the amide bond offers a key point for hydrogen bonding interactions with biological targets. The aromatic rings (one from the phenol and potentially another from the N-substituent) allow for extensive modification to tune pharmacokinetic and pharmacodynamic properties. This structural versatility has led to the development of numerous derivatives with potent biological effects.[2] For instance, the semi-synthetic antibiotic Penicillin V features a phenoxymethyl side chain, highlighting the biocompatibility of this moiety.[4] This guide details a general and reliable synthetic pathway that can be adapted to produce a diverse library of these valuable compounds.

Overview of the Synthetic Strategy

The synthesis of N-substituted phenoxyacetamides is elegantly achieved through a two-step sequence. This approach ensures high yields and allows for modularity, where different phenols and amines can be introduced to create a variety of final products.

-

Step 1: Williamson Ether Synthesis. A substituted phenol is reacted with an α-haloacetic acid (e.g., chloroacetic acid) under basic conditions to form the corresponding substituted phenoxyacetic acid intermediate. This classic reaction is highly reliable for forming the crucial aryl ether bond.[5]

-